molecular formula C19H19N7O2S B2503314 4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide CAS No. 2309585-21-3

4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide

Cat. No.: B2503314
CAS No.: 2309585-21-3
M. Wt: 409.47
InChI Key: RCFBHODALBUXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19N7O2S and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-asthmatic Potential

Research has explored the synthesis of compounds related to the structure of 4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide for potential anti-asthmatic activities. A study by Kuwahara et al. (1997) focused on the synthesis of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series exhibited significant anti-asthmatic activity, suggesting their value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antimicrobial and Antitumor Properties

Several studies have investigated the antimicrobial and antitumor activities of compounds structurally similar to this compound. For instance, Said et al. (2004) prepared a series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their derivatives, evaluating them as potential antimicrobial and antitumor agents. Some compounds demonstrated promising antimicrobial activity, though none showed significant antitumor effects (Said et al., 2004).

Enzyme Inhibition

The inhibitory effects of sulfonamide-based compounds on human carbonic anhydrase isozymes have been explored. A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases (CAs), particularly targeting the tumor-associated isoforms hCA IX and XII. These compounds exhibited low nanomolar activity against hCA II and significantly inhibited CA IX and XII, indicating potential for therapeutic applications (Alafeefy et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is related to the enzyme inhibitors . The compound’s structure suggests it may interact with carbonic anhydrase inhibitors and cholinesterase inhibitors . These enzymes play crucial roles in various biochemical processes, and their inhibition can lead to significant physiological effects.

Mode of Action

The compound’s mode of action is likely related to its ability to inhibit the function of its target enzymes. By binding to these enzymes, the compound can prevent them from catalyzing their respective reactions, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase and cholinesterase can affect several biochemical pathways. Carbonic anhydrase plays a key role in maintaining acid-base balance in the body, while cholinesterase is involved in nerve signal transmission. Inhibition of these enzymes can therefore have wide-ranging effects on physiological processes .

Result of Action

The result of the compound’s action would be a disruption of the normal function of its target enzymes. This could lead to changes in acid-base balance (for carbonic anhydrase) or nerve signal transmission (for cholinesterase). The exact molecular and cellular effects would depend on the specific context in which the compound is used .

Properties

IUPAC Name

4-cyano-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S/c1-24(29(27,28)16-6-2-13(10-20)3-7-16)15-11-25(12-15)18-9-8-17-21-22-19(14-4-5-14)26(17)23-18/h2-3,6-9,14-15H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFBHODALBUXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.